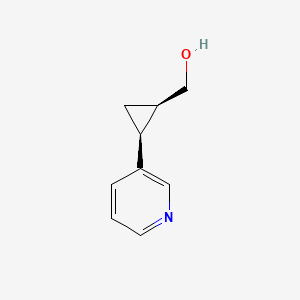

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Descripción

Propiedades

IUPAC Name |

[(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHJXGUAMZXBPC-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CN=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C2=CN=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720985 | |

| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484654-44-6 | |

| Record name | [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Structural Analysis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

This guide provides a comprehensive framework for the structural elucidation and analysis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and quality control specialists, this document outlines a multi-technique approach to deliver an unambiguous and robust analytical data package.

Section 1: Introduction to (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Chemical Identity and Nomenclature

-

Systematic (IUPAC) Name: ((1R,2S)-rel-2-(pyridin-3-yl)cyclopropyl)methanol

-

CAS Number: 220406-38-4

-

Molecular Formula: C₉H₁₁NO

-

Molecular Weight: 149.19 g/mol

The molecule consists of a cyclopropane ring substituted with a 3-pyridinyl group and a hydroxymethyl group.

Stereochemistry and Relative Configuration

The designation (1R,2S)-rel is critical. It indicates a racemic mixture of two enantiomers: (1R,2S)-2-(3-Pyridinyl)-cyclopropanemethanol and its non-superimposable mirror image, (1S,2R)-2-(3-Pyridinyl)-cyclopropanemethanol. In this configuration, the pyridinyl and hydroxymethyl groups are positioned on opposite faces of the cyclopropane ring, a trans relationship that is fundamental to its three-dimensional structure and subsequent biological activity.

Significance and Applications

Cyclopropane rings are valuable motifs in drug discovery, acting as conformationally rigid bioisosteres for phenyl groups or gem-dimethyl units, which can enhance metabolic stability.[1] This specific compound is a crucial precursor in the synthesis of potent and selective nicotinic acetylcholine receptor (nAChR) modulators.[2][3] Notably, it serves as a key intermediate for Varenicline (Chantix™), a widely used smoking cessation aid that functions as a partial agonist at the α4β2 nAChR subtype.[2][4] The precise stereochemistry and structural integrity of this precursor are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

Section 2: Spectroscopic Elucidation of the Core Structure

A multi-pronged spectroscopic approach is essential for the unambiguous confirmation of the molecule's structure. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules. For (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol, a combination of 1D and 2D NMR experiments is required for full assignment.

The proton NMR spectrum is highly diagnostic. The cyclopropane protons, in particular, exhibit characteristic upfield shifts and complex coupling patterns due to the ring's strained nature.[6][7]

-

Causality: The rigidity of the cyclopropane ring leads to distinct cis and trans coupling constants (J-values) between vicinal protons, which are crucial for confirming the trans relative stereochemistry. The protons on the CH₂OH group are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to the adjacent cyclopropyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridinyl H (H2') | ~8.4-8.5 | d (doublet) | J ≈ 2.0 Hz |

| Pyridinyl H (H6') | ~8.3-8.4 | dd (doublet of doublets) | J ≈ 4.8, 1.5 Hz |

| Pyridinyl H (H4') | ~7.4-7.5 | dt (doublet of triplets) | J ≈ 7.8, 2.0 Hz |

| Pyridinyl H (H5') | ~7.2-7.3 | dd (doublet of doublets) | J ≈ 7.8, 4.8 Hz |

| Methanol CH₂ (diastereotopic) | ~3.5-3.7 | m (multiplet) | J(gem) ≈ 11.5, J(vic) ≈ 7.0, 7.5 Hz |

| Cyclopropyl H (H1) | ~1.5-1.6 | m (multiplet) | J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |

| Cyclopropyl H (H2) | ~1.8-1.9 | m (multiplet) | J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |

| Cyclopropyl CH₂ (diastereotopic) | ~0.9-1.1 | m (multiplet) | J(gem) ≈ 4-6, J(trans) ≈ 4-6, J(cis) ≈ 6-9 Hz |

¹³C NMR, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the carbon skeleton.

-

Self-Validation: The DEPT-135 experiment is a critical cross-check. It will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. This must align perfectly with the structure proposed from ¹H NMR and MS data.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Pyridinyl C (C2', C6') | 147-150 | Positive (CH) |

| Pyridinyl C (C4') | 133-135 | Positive (CH) |

| Pyridinyl C (C3') | 138-140 | Quaternary (No Signal) |

| Pyridinyl C (C5') | 123-124 | Positive (CH) |

| Methanol CH₂ | 65-68 | Negative (CH₂) |

| Cyclopropyl C (C1) | 22-25 | Positive (CH) |

| Cyclopropyl C (C2) | 20-23 | Positive (CH) |

| Cyclopropyl C (C3) | 12-15 | Negative (CH₂) |

For a molecule with overlapping multiplets, 2D NMR is not optional; it is essential for authoritative assignment.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks. It will definitively link the diastereotopic CH₂OH protons to the H1 cyclopropyl proton, and trace the connectivity around the cyclopropane and pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, resolving any ambiguity in the ¹H and ¹³C assignments.

Caption: Predicted ¹H-¹H COSY correlations for the title compound.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data to corroborate the proposed structure. Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity.

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for elemental composition. The experimentally determined exact mass must be within 5 ppm of the theoretical mass calculated for C₉H₁₁NO, providing unequivocal confirmation of the molecular formula.

-

Theoretical [M+H]⁺: 150.0919

-

-

Fragmentation Analysis: The fragmentation pattern in MS/MS provides a roadmap of the molecule's weakest bonds.[8] The pyridine ring is relatively stable, while cleavage adjacent to the alcohol and fragmentation of the cyclopropane ring are expected.[9][10]

Table 3: Predicted ESI-MS Fragmentation

| m/z (charge) | Proposed Fragment | Identity |

|---|---|---|

| 150.09 | [C₉H₁₂NO]⁺ | [M+H]⁺ (Protonated Molecule) |

| 132.08 | [C₉H₁₀N]⁺ | Loss of H₂O |

| 119.07 | [C₈H₉N]⁺ | Loss of CH₂OH |

| 93.06 | [C₅H₄NCH₂]⁺ | Pyridinylmethyl cation |

| 78.05 | [C₅H₄N]⁺ | Pyridinyl radical cation |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

-

Expertise: The broad O-H stretch is characteristic of the alcohol and indicates hydrogen bonding. The peaks in the 1600-1400 cm⁻¹ region are diagnostic for the pyridine ring's C=C and C=N skeletal vibrations. The C-H stretches above 3000 cm⁻¹ correspond to the aromatic (pyridinyl) C-H, while those just below 3000 cm⁻¹ are from the aliphatic (cyclopropyl, methanolic) C-H bonds.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Pyridinyl) |

| 2950-2850 | C-H stretch | Aliphatic (Cyclopropyl, CH₂) |

| ~1590, 1570, 1470, 1420 | C=C, C=N stretch | Pyridine Ring |

| ~1030 | C-O stretch | Primary Alcohol |

Section 3: Advanced Structural and Stereochemical Analysis

Chiral Chromatography

Since the compound is a racemate, separating the (1R,2S) and (1S,2R) enantiomers is essential for pharmaceutical development, as enantiomers often have different pharmacological activities.[11]

-

Trustworthiness: A validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method provides the ultimate proof of enantiomeric composition. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating this class of compounds.[12] The method must demonstrate baseline resolution (Rs > 1.5) to be considered reliable for quantitative analysis.

Experimental Protocols

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a spectrometer operating at ≥400 MHz.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Column Selection: Screen polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape for the basic pyridine moiety.

-

Optimization: Adjust the Hexane/IPA ratio to achieve optimal resolution and retention time.

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs (e.g., 260 nm).

-

Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.

Section 4: Integrated Analysis and Conclusion

The structural confirmation of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a process of building a self-validating case. The data from each analytical technique must be consistent and complementary.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. article.sapub.org [article.sapub.org]

- 11. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol

The title compound, [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol, possesses a unique constellation of functional groups that make it a valuable scaffold in drug discovery. The rigid cyclopropane ring introduces conformational constraint, which can be advantageous for optimizing binding to biological targets. The pyridine ring, a common motif in pharmaceuticals, can participate in hydrogen bonding and π-stacking interactions. Finally, the primary alcohol provides a handle for further synthetic modification. Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity, and spectroscopic methods are the cornerstone of this process.

This guide will delve into the three primary spectroscopic techniques used for the characterization of such molecules. Each section will provide a theoretical framework for understanding the expected data, a summary of predicted or analogous data in a tabular format, and a detailed experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would be essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the cyclopropane ring and the methylene group. The pyridine ring will exhibit characteristic aromatic signals.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Pyridine H (ortho to N) | ~8.5 | d | ~2.0 |

| Pyridine H (para to N) | ~8.4 | dd | ~4.8, 1.6 |

| Pyridine H (meta to N, adjacent to cyclopropyl) | ~7.4 | ddd | ~8.0, 4.8, 0.8 |

| Pyridine H (meta to N) | ~7.2 | dd | ~8.0, 2.0 |

| -CH₂OH (diastereotopic) | ~3.5-3.7 | m | - |

| Cyclopropyl CH (adjacent to pyridine) | ~2.0-2.2 | m | - |

| Cyclopropyl CH (adjacent to CH₂OH) | ~1.5-1.7 | m | - |

| Cyclopropyl CH₂ (diastereotopic) | ~0.8-1.2 | m | - |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C (ortho to N) | ~150 |

| Pyridine C (para to N) | ~148 |

| Pyridine C (ipso to cyclopropyl) | ~138 |

| Pyridine C (meta to N) | ~134 |

| Pyridine C (meta to N) | ~123 |

| -CH₂OH | ~65 |

| Cyclopropyl CH (adjacent to pyridine) | ~25 |

| Cyclopropyl CH (adjacent to CH₂OH) | ~20 |

| Cyclopropyl CH₂ | ~15 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR data for a small organic molecule like [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard acquisition will involve 16-32 scans.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

If structural ambiguity remains, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC (to establish one-bond H-C correlations).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected IR Absorption Bands

The IR spectrum of [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic, cyclopropyl & CH₂) | 2850-3000 | Medium-Strong |

| C=N, C=C (pyridine ring) | 1400-1600 | Medium-Strong |

| C-O (alcohol) | 1000-1260 | Strong |

Experimental Protocol for FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solids and liquids.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Spectrum:

-

Acquire a background spectrum. This will measure the IR absorption of the atmosphere (CO₂ and H₂O) and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks in the spectrum.

-

FTIR Analysis Workflow Diagram

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4][5][6][7] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Expected Mass Spectrometric Data

For [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol (C₉H₁₁NO), the following ions are expected in a high-resolution mass spectrum:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.0913 |

| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.0733 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Common fragmentation pathways could involve the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the cyclopropane ring.

Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for acquiring a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These parameters will need to be optimized for the specific compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

A full scan spectrum will provide the molecular weight information. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

Use the accurate mass measurement to determine the elemental composition of the ion.

-

If MS/MS data was acquired, analyze the fragmentation pattern to gain insights into the molecular structure.

-

Mass Spectrometry Analysis Workflow Diagram

Caption: Workflow for mass spectrometry-based molecular weight determination.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of a novel chemical entity like [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed atomic-level connectivity and stereochemical information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. While experimental data for this specific molecule is not currently in the public domain, the principles and protocols outlined in this guide provide a robust framework for its analysis and for the characterization of other new chemical entities in the field of drug discovery and development. The combination of these techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.[8]

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?[Link]

-

Kim, S., & Kim, H. (2022). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Applied Sciences, 12(19), 9573. [Link]

-

Royal Society of Chemistry. (2021). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2207), 20200239. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]

-

Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

-

Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

-

Sotor, M., Cabrera-Espinoza, A., Grande, C. D., D'Vries, R. F., & Chaur, M. N. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta crystallographica. Section C, Structural chemistry, 71(Pt 7), 631–635. [Link]

-

Kurt, M., Yurdakul, Ş., & Yurdakul, M. (2007). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Journal of molecular structure, 834-836, 339-346. [Link]

-

MDPI. (n.d.). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

-

MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. omicsonline.org [omicsonline.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. netpharmalab.es [netpharmalab.es]

- 7. longdom.org [longdom.org]

- 8. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Cyclopropanes: Strategic Intermediates in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Smallest Ring

In the landscape of modern medicinal chemistry, the cyclopropane ring, the smallest of all carbocycles, has emerged as a powerful and versatile building block. Its unique stereochemical and physical properties, stemming from its inherent ring strain and distinct electronic character, offer a compelling toolkit for drug designers seeking to optimize potency, selectivity, and pharmacokinetic profiles. When chirality is introduced, the utility of this three-membered ring is further amplified, providing a scaffold for the precise three-dimensional arrangement of pharmacophoric elements. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis and application of chiral cyclopropanes as key pharmaceutical intermediates. We will delve into the strategic advantages of incorporating this motif, explore the primary synthetic methodologies for their stereocontrolled construction, and examine their application in the synthesis of notable drug molecules.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by the unique physicochemical properties it imparts. These properties can address common challenges in drug development, such as metabolic instability, off-target effects, and suboptimal potency.[1]

1.1. Conformational Rigidity and Pre-organization: The rigid, planar nature of the cyclopropane ring restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.[2] Furthermore, the fixed orientation of substituents on a chiral cyclopropane allows for precise control over their spatial presentation to a receptor or enzyme active site.

1.2. Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[1] This increased metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

1.3. Modulation of Physicochemical Properties: The cyclopropane ring is considered a "lipophilic hydrogen bond donor." While it increases lipophilicity, its unique electronic character, with partial π-character in its C-C bonds, can also influence properties like pKa and membrane permeability.[1] This allows for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

1.4. Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups or alkenes. This substitution can lead to improved properties while maintaining or enhancing biological activity.[3]

Asymmetric Synthesis of Chiral Cyclopropanes: A Methodological Overview

The stereocontrolled synthesis of chiral cyclopropanes is paramount to their successful application as pharmaceutical intermediates. Several powerful methodologies have been developed to achieve this, each with its own set of advantages and limitations. These can be broadly categorized into metal-catalyzed, organocatalyzed, and biocatalyzed approaches.

2.1. Metal-Catalyzed Asymmetric Cyclopropanation:

Transition metal-catalyzed cyclopropanation, particularly with rhodium and copper complexes, is a cornerstone of chiral cyclopropane synthesis. These reactions typically involve the transfer of a carbene fragment from a diazo compound to an alkene.[4]

-

Rhodium-Catalyzed Cyclopropanation: Chiral dirhodium(II) carboxylate and carboxamidate complexes are highly effective catalysts for the asymmetric cyclopropanation of a wide range of alkenes with diazoacetates.[4] The choice of chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity.[4] DFT calculations suggest that the reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes a concerted or stepwise addition to the alkene.[5][6]

-

Copper-Catalyzed Cyclopropanation: Chiral bis(oxazoline) (BOX) and salen-ligated copper complexes are also widely used for asymmetric cyclopropanation reactions. These systems offer a complementary approach to rhodium catalysts and can be particularly effective for certain classes of substrates.

2.2. Organocatalytic Asymmetric Cyclopropanation:

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral cyclopropanes. These methods often rely on the activation of substrates through the formation of chiral iminium or enamine intermediates.

-

Michael-Initiated Ring Closure (MIRC): This is a prominent organocatalytic strategy where a nucleophile adds to an α,β-unsaturated carbonyl compound (Michael addition), followed by an intramolecular cyclization to form the cyclopropane ring. Chiral amines, such as proline and its derivatives, and cinchona alkaloids are commonly employed as catalysts.[7] The reaction proceeds through a well-defined transition state where the catalyst controls the facial selectivity of the nucleophilic attack and the subsequent cyclization.[7][8]

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can mediate the asymmetric cyclopropanation of electron-deficient alkenes with stabilized ylides or other nucleophiles under biphasic conditions.[9][10] This method offers operational simplicity and is amenable to scale-up.

2.3. Biocatalytic Asymmetric Cyclopropanation:

The use of enzymes for asymmetric synthesis is a rapidly growing field, offering unparalleled levels of stereoselectivity under mild, environmentally benign conditions.

-

Engineered Myoglobin and Cytochrome P450 Enzymes: Researchers have successfully engineered myoglobin and cytochrome P450 enzymes to catalyze the asymmetric cyclopropanation of alkenes with diazo reagents.[11] Through directed evolution and rational design, these "carbene transferases" can be tailored to produce specific stereoisomers of cyclopropanes with exceptional enantiomeric and diastereomeric purity.[11] The reaction is believed to proceed through the formation of a heme-carbene intermediate within the enzyme's active site, which then reacts with the alkene substrate.[12][13]

Comparison of Asymmetric Cyclopropanation Methodologies

| Method | Catalyst/Reagent | Carbene Source/Nucleophile | Advantages | Disadvantages | Typical ee (%) | Typical dr |

| Rhodium-Catalyzed | Chiral Rh(II) carboxylates/carboxamidates | Diazoacetates | High efficiency, broad substrate scope, high turnover numbers | Use of potentially explosive diazo compounds, cost of rhodium | 90-99+ | >20:1 |

| Organocatalytic (MIRC) | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | α,β-Unsaturated aldehydes/ketones and stabilized nucleophiles | Metal-free, mild conditions, operational simplicity | Substrate scope can be limited, catalyst loading may be higher | 90-99 | >20:1 |

| Biocatalytic | Engineered myoglobin/P450 | Diazoacetates | Exceptional stereoselectivity, environmentally benign (aqueous media), can be performed in whole cells | Requires protein engineering, substrate scope can be narrow, diazo compounds still used | >99 | >99:1 |

| Simmons-Smith | Diiodomethane, Zn-Cu couple | Methylene iodide | Avoids diazo compounds, good for unfunctionalized cyclopropanes | Stoichiometric zinc, can be difficult to make asymmetric | N/A (for achiral) | N/A |

Experimental Protocols: Representative Procedures

4.1. Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

This procedure is a general representation of a rhodium-catalyzed asymmetric cyclopropanation.

-

Materials: Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%), styrene (1.0 mmol), ethyl diazoacetate (1.2 mmol), anhydrous dichloromethane (DCM, 5 mL).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dirhodium(II) catalyst and anhydrous DCM.

-

Add styrene to the flask.

-

The ethyl diazoacetate is dissolved in anhydrous DCM and added dropwise to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclopropane product.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

-

4.2. Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde

This protocol is a general representation of a Michael-Initiated Ring Closure (MIRC) reaction.[10]

-

Materials: Chiral amine catalyst (e.g., (S)-diphenylprolinol silyl ether, 20 mol%), α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.5 mmol), diethyl bromomalonate (0.6 mmol), triethylamine (1.0 mmol), and chloroform (2 mL).

-

Procedure:

-

To a vial, add the chiral amine catalyst, chloroform, and the α,β-unsaturated aldehyde.

-

Add triethylamine to the mixture.

-

Finally, add diethyl bromomalonate and stir the reaction at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, the mixture is directly purified by flash column chromatography on silica gel to yield the desired chiral cyclopropane.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral HPLC analysis, respectively.

-

4.3. Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin (Whole-Cell)

This protocol outlines a general procedure for a whole-cell biocatalytic cyclopropanation.[14]

-

Materials: E. coli cells expressing the engineered myoglobin catalyst, Luria-Bertani (LB) medium, isopropyl β-D-1-thiogalactopyranoside (IPTG), glucose, alkene substrate (e.g., styrene, 10 mM), ethyl diazoacetate (EDA, 12 mM), and phosphate buffer (pH 7.4).

-

Procedure:

-

Grow the E. coli cells in LB medium to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce protein expression with IPTG and continue to grow the cells at a reduced temperature (e.g., 25 °C) for several hours.

-

Harvest the cells by centrifugation and resuspend them in phosphate buffer containing glucose.

-

In a sealed vial, combine the cell suspension and the alkene substrate.

-

Add the ethyl diazoacetate solution to the vial.

-

Shake the reaction mixture at room temperature for 24-48 hours.

-

After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.

-

The yield, dr, and ee are determined by GC and chiral GC analysis.

-

Case Studies: Chiral Cyclopropanes in FDA-Approved Drugs

5.1. Tranylcypromine: A Classic Antidepressant

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used to treat major depressive disorder. Its structure features a chiral 2-phenylcyclopropylamine core. The synthesis of the chiral cyclopropane intermediate is a critical step in its production. One approach involves the asymmetric cyclopropanation of styrene with ethyl diazoacetate using an engineered myoglobin catalyst, followed by a Curtius rearrangement of the resulting carboxylic acid to furnish the desired amine.[14] The rigid cyclopropane ring is crucial for its inhibitory activity, as it mimics the conformation of the natural substrate of MAO.

5.2. Tasimelteon: A Melatonin Receptor Agonist

Tasimelteon is used for the treatment of non-24-hour sleep-wake disorder. It contains a chiral cyclopropane ring that is key to its high affinity and selectivity for melatonin receptors MT1 and MT2. The synthesis of the chiral cyclopropane core, (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile, has been achieved through various methods, including an asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran.[14][15] For example, a biocatalytic approach using an engineered myoglobin variant has been shown to produce the desired cyclopropane intermediate with high diastereo- and enantioselectivity.[14]

5.3. Ticagrelor: An Antiplatelet Drug

Ticagrelor is a P2Y₁₂ receptor antagonist used to prevent thrombotic events. A key structural feature is its chiral trans-cyclopropylamine moiety. The synthesis of the chiral cyclopropane intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a significant challenge. Biocatalytic methods have been developed for the asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate using engineered heme proteins to produce the corresponding cyclopropyl ester with high stereoselectivity.[16] This intermediate can then be converted to the desired amine.[16] The cyclopropane ring in Ticagrelor plays a crucial role in orienting the key pharmacophoric groups for optimal binding to the P2Y₁₂ receptor.

Future Outlook

The field of asymmetric cyclopropanation continues to evolve, with ongoing research focused on the development of more efficient, selective, and sustainable synthetic methods. The use of earth-abundant metal catalysts, the design of novel organocatalysts, and the expansion of the biocatalytic toolbox are all promising areas of investigation. As our understanding of the intricate role that the cyclopropane motif plays in molecular recognition deepens, we can expect to see the even more strategic and widespread application of chiral cyclopropanes in the design and synthesis of the next generation of innovative medicines.

References

-

Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones. Angewandte Chemie International Edition. [Link]

-

Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. [Link]

-

Rhodium‐Catalyzed Asymmetric Intramolecular Cyclopropanation of Substituted Allylic Cyanodiazoacetates. European Journal of Organic Chemistry. [Link]

-

Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]

-

Proposed transition state for the organocatalytic Michael addition. ResearchGate. [Link]

-

Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester. [Link]

-

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]

-

Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. National Institutes of Health. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]

-

Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

-

An efficient and practical asymmetric synthesis of (−)-tasimelteon. ResearchGate. [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

-

Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. National Institutes of Health. [Link]

-

Mechanistic manifold in a hemoprotein-catalyzed cyclopropanation reaction with diazoketone. UT Dallas Research Labs. [Link]

-

Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Institutes of Health. [Link]

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][17]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]

-

Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. National Institutes of Health. [Link]

-

Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. [Link]

-

Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. School of Arts & Sciences - University of Rochester. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

-

Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]

-

Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. Industrial & Engineering Chemistry Research. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

-

Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

-

Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group. [Link]

-

Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. ScienceDirect. [Link]

-

Catalyst-controlled cycloisomerization/[4 + 3] cycloaddition sequence to construct 2,3-furan-fused dihydroazepines and 2,3-pyrrole-fused dihydrooxepines. Organic Chemistry Frontiers. [Link]

-

Rhodium-catalyzed ene-cycloisomerization of allylic-sulfide-tethered alkylidenecyclopropanes: DFT analysis of origins of regio- and diastereo-selectivities. Organic Chemistry Frontiers. [Link]

-

Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

-

Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. National Institutes of Health. [Link]

-

Proposed mechanism for myoglobin-catalyzed carbene S–H insertion.¹⁷. ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

-

Asymmetric Total Synthesis of (–)-Crotonine G and (–)-Crotonolide D. ChemRxiv. [Link]

-

A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. PubMed. [Link]

-

Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. sas.rochester.edu [sas.rochester.edu]

- 13. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study [mdpi.com]

Conformational analysis of disubstituted cyclopropane rings

An In-depth Technical Guide to the Conformational Analysis of Disubstituted Cyclopropane Rings

Abstract

The cyclopropane ring, a cornerstone structural motif in medicinal chemistry and natural products, presents unique challenges and opportunities in conformational analysis.[1][2] Its inherent rigidity and strained electronic nature distinguish it from more flexible aliphatic rings, making a precise understanding of substituent orientation paramount for rational drug design. This guide provides an in-depth exploration of the principles and techniques governing the conformational analysis of 1,1- and 1,2-disubstituted cyclopropanes. We delve into the fundamental stereoelectronic properties of the cyclopropane core, detail the application of advanced NMR spectroscopy for unambiguous isomer determination, and present a validated workflow for complementary computational analysis. This document is intended for researchers, chemists, and drug development professionals seeking to harness the conformational constraints of the cyclopropane scaffold for molecular design and optimization.

The Unique Stereoelectronic Landscape of the Cyclopropane Ring

The chemical behavior and conformational properties of cyclopropanes are a direct consequence of their unique bonding structure, which deviates significantly from that of typical alkanes.

The Challenge of Ring Strain: Angle and Torsional Strain

Unlike the flexible, low-strain chair conformation of cyclohexane, the three carbon atoms of a cyclopropane ring are necessarily planar.[3] This planarity imposes severe geometric constraints. The internal C-C-C bond angles are fixed at 60°, a major deviation from the ideal tetrahedral angle of 109.5°.[4][5] This deviation results in significant angle strain .

Furthermore, the planar structure forces all vicinal carbon-hydrogen bonds into a fully eclipsed arrangement, leading to substantial torsional strain .[5][6] This combined ring strain, totaling approximately 115 kJ/mol (27.5 kcal/mol), weakens the C-C bonds and imbues cyclopropane with higher reactivity compared to acyclic alkanes.[3][5]

Bonding Beyond sp³: "Bent Bonds" and the Walsh Orbital Model

To accommodate the 60° bond angles, the carbon-carbon bonds in cyclopropane cannot be formed by the direct, head-on overlap of sp³ hybrid orbitals. Instead, the orbitals overlap at an angle, forming weaker, so-called "bent" or "banana" bonds .[5][7] This inefficient overlap results in C-C bonds that are weaker (approx. 255 kJ/mol) than those in open-chain propane (approx. 370 kJ/mol).[5]

This unique bonding arrangement also imparts significant p-character to the C-C bonds. The Walsh orbital model describes the bonding in terms of a basis set of sp² hybridized orbitals on each carbon. This model helps explain the ability of the cyclopropane ring to engage in conjugation with adjacent π-systems and carbocations, a property more characteristic of alkenes than alkanes.[8]

Implications for Drug Design: Rigidity and Bioisosterism

The conformational rigidity of the cyclopropane ring is a highly valuable trait in drug discovery.[1][2] By locking substituents into well-defined spatial orientations, the cyclopropane scaffold reduces the entropic penalty of binding to a biological target. This precise positioning of functional groups allows for the fine-tuning of interactions within a receptor's binding pocket.[1] Additionally, cyclopropane rings are often employed as bioisosteres for gem-dimethyl groups or double bonds, offering a way to improve metabolic stability and modulate physicochemical properties.[2]

Conformational Isomers in Disubstituted Cyclopropanes

While the cyclopropane ring itself is rigid, the placement of two substituents gives rise to distinct stereoisomers whose relative stability is dictated by a subtle interplay of steric and electronic factors.

1,1-Disubstituted Cyclopropanes

In geminally substituted cyclopropanes, the primary conformational consideration is the rotation of the substituents around their single bonds to the ring. The analysis focuses on minimizing steric clashes between the substituents and any adjacent functionality on the parent molecule.

1,2-Disubstituted Cyclopropanes: The Critical cis/trans Isomerism

For 1,2-disubstituted cyclopropanes, the core analytical challenge lies in distinguishing between the cis and trans diastereomers.

-

cis-Isomer: Both substituents are on the same face of the ring. This arrangement places the substituents in an eclipsed conformation, which can lead to significant steric repulsion, particularly for bulky groups.

-

trans-Isomer: The substituents are on opposite faces of the ring. This arrangement is generally more stable as it minimizes steric strain between the two groups.[3]

The energetic difference between these isomers is a critical parameter in synthesis and biological activity, necessitating robust analytical methods for their unambiguous assignment.

Experimental Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive experimental technique for the conformational analysis of disubstituted cyclopropanes.[9][10][11]

Key Parameters and Their Interpretation

The rigid nature of the cyclopropane ring gives rise to highly characteristic and diagnostic NMR parameters.

Table 1: Characteristic ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Unsubstituted Cyclopropane | 0.22 | High shielding due to the ring current effects of the unique C-C bonds.[12] |

| Protons cis to a substituent | Varies (shielded or deshielded) | Subject to through-space anisotropic effects of the substituent. |

| Protons trans to a substituent | Varies | Less influenced by through-space effects compared to the cis proton. |

Table 2: Diagnostic Vicinal Proton-Proton Coupling Constants (³JHH)

| Coupling Interaction | Dihedral Angle (Φ) | Typical Coupling Constant (Hz) |

|---|---|---|

| ³Jcis | ~0° | 7 - 12 Hz |

| ³Jtrans | ~120° | 4 - 8 Hz |

Causality Behind Coupling Constants: The magnitude of vicinal coupling (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[13][14] For cyclopropanes, the cis protons have a dihedral angle of approximately 0°, leading to strong orbital overlap and a larger coupling constant.[14] Conversely, the trans protons have a dihedral angle of about 120°, resulting in weaker overlap and a smaller coupling constant.[14] This reliable difference—³Jcis > ³Jtrans —is the most crucial diagnostic tool for assigning the stereochemistry of 1,2-disubstituted cyclopropanes from a 1D ¹H NMR spectrum.[13][15]

Definitive Assignment with 2D NMR: The Nuclear Overhauser Effect (NOE)

While coupling constants provide strong evidence, the Nuclear Overhauser Effect (NOE) offers an unambiguous, through-space confirmation of stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

-

In a cis-isomer , the substituents (or their adjacent protons) are on the same face of the ring and thus in close spatial proximity. A 2D NOESY or ROESY experiment will show a clear cross-peak between them.

-

In a trans-isomer , the substituents are on opposite faces and are too far apart to generate an NOE signal.

The presence or absence of this specific NOE cross-peak is a definitive validation of the cis or trans assignment, respectively.

Caption: NOE differentiates cis/trans isomers.

Experimental Protocol: Step-by-Step Guide to NOESY Analysis

-

Sample Preparation: Prepare a solution of the purified cyclopropane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Ensure the sample is free of paramagnetic impurities.

-

Acquisition of 1D ¹H NMR: Acquire a standard high-resolution 1D ¹H spectrum to identify the chemical shifts of the key protons on the ring and substituents.

-

Setup of 2D NOESY/ROESY Experiment:

-

Choose a NOESY (for small molecules) or ROESY (to avoid zero-crossing issues) pulse sequence.

-

Set the mixing time (τₘ). A typical starting point for small molecules is 500-800 ms. This is a critical parameter that may require optimization.

-

Acquire the 2D spectrum with sufficient signal-to-noise. This may require several hours of acquisition time.

-

-

Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

-

Analysis:

-

Identify the diagonal peaks corresponding to the protons of interest.

-

Look for off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially close.

-

For a 1,2-disubstituted cyclopropane, a cross-peak between the proton (or substituent) at C1 and the proton (or substituent) at C2 is definitive proof of a cis relationship. The absence of this cross-peak supports a trans assignment.

-

Computational Chemistry as a Predictive and Validating Tool

Computational methods provide a powerful, independent means to assess the relative stability of cyclopropane isomers and to predict the very NMR parameters observed experimentally.[10]

Workflow for Computational Conformational Analysis

A robust computational analysis follows a self-validating workflow that begins with structural hypotheses and ends with a direct comparison to experimental data.

Caption: Workflow for computational analysis.

Protocol: A Practical Guide to Geometry Optimization and Energy Calculation

-

Structure Building: Using a molecular modeling program, build 3D models of both the cis and trans isomers of the disubstituted cyclopropane.

-

Conformational Search (Optional but Recommended): For flexible substituents, perform a preliminary conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy rotamers.

-

Geometry Optimization:

-

Submit the low-energy structures to a higher-level quantum mechanical calculation. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) offers a good balance of accuracy and computational cost for this purpose.

-

The optimization algorithm will adjust the molecular geometry to find the lowest point on the potential energy surface.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. This is a critical validation step.

-

A true energy minimum will have zero imaginary frequencies.

-

The presence of an imaginary frequency indicates a transition state, and the geometry must be re-optimized.

-

-

Energy Analysis: Once both isomers are confirmed as true minima, compare their final electronic energies (including zero-point vibrational energy correction). The isomer with the lower energy is predicted to be the more stable thermodynamic product. The energy difference (ΔE) can be used to estimate the equilibrium population ratio of the two isomers.

Table 3: Example Data Integration for 1-methyl-2-chlorocyclopropane

| Parameter | cis-Isomer (Experimental) | cis-Isomer (Calculated) | trans-Isomer (Experimental) | trans-Isomer (Calculated) |

|---|---|---|---|---|

| ³JH1-H2 | 9.2 Hz | 9.5 Hz | 6.1 Hz | 5.9 Hz |

| NOE H1↔H2 | Observed | - | Not Observed | - |

| Relative Energy | Higher | +1.2 kcal/mol | Lower | 0.0 kcal/mol |

This integrated approach, where the larger experimental coupling constant and observed NOE of one isomer align with the computationally predicted higher energy (due to steric clash), provides an exceptionally high degree of confidence in the final conformational assignment.

Conclusion

The conformational analysis of disubstituted cyclopropanes is a well-defined problem that can be solved with high confidence by integrating modern spectroscopic and computational techniques. The rigidity of the three-membered ring gives rise to predictable and diagnostic NMR parameters, with the rule ³Jcis > ³Jtrans serving as a reliable starting point for analysis. This is unequivocally confirmed by the presence or absence of a through-space Nuclear Overhauser Effect. Furthermore, quantum mechanical calculations provide an invaluable orthogonal method to validate experimental findings by predicting both the relative thermodynamic stabilities and the NMR parameters of the isomers. By mastering this integrated workflow, researchers and drug development professionals can confidently determine the three-dimensional structure of cyclopropane-containing molecules, enabling more precise and effective structure-activity relationship studies.

References

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry. [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

YouTube. Conformations of 1,2- disubstituted cyclohexanes. (2021-10-19). [Link]

-

YouTube. Conformational Analysis of disubstituted cyclohexane||(1,2),(1,3) & (1,4) disubstituted cyclohexane.... (2021-05-03). [Link]

-

Recent. NMR free ligand conformations and atomic resolution dynamics. [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. (2024-06-18). [Link]

-

Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014-04-03). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

Journal of the American Chemical Society. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. [Link]

-

American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. (2026-01-22). [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

YouTube. Understanding the Unusual Chemistry of Cyclopropane. (2026-01-25). [Link]

-

OpenStax. 4.4 Conformations of Cycloalkanes - Organic Chemistry. (2023-09-20). [Link]

-

ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

Royal Society of Chemistry. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025-01-24). [Link]

-

SciELO. Through-Bond and Through-Space Interactions in[4][4]Cyclophanes. [Link]

-

Taylor & Francis Online. Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016-04-22). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. auremn.org.br [auremn.org.br]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol mechanism of action inquiry

Content Type: In-depth Technical Guide Subject: Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes Target Audience: Medicinal Chemists, DMPK Scientists, and Enzymologists[1]

Executive Summary

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a specialized chemical probe and mechanism-based inactivator (MBI) designed to interrogate the active sites of Cytochrome P450 enzymes, specifically the CYP2A and CYP2E subfamilies.[1] Structurally combining a pyridine pharmacophore (heme-coordinating moiety) with a cyclopropylcarbinyl "warhead" (radical clock), this molecule serves two critical functions in drug discovery:

-

Suicide Inhibition: It acts as an irreversible inhibitor of CYP2A6, validating the enzyme's role in nicotine and nitrosamine metabolism.[2]

-

Mechanistic Probing: It functions as a "radical clock," distinguishing between single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms during enzymatic oxidation.[1][2]

This guide details the kinetic and molecular mechanisms governing its action, providing a robust framework for experimental validation.[2]

Chemical Identity & Stereochemical Significance

The designation (1R,2S)-rel indicates a specific relative stereochemistry between the substituents on the cyclopropane ring.

-

Structure: A 1,2-disubstituted cyclopropane ring.[1][2][3][4][5]

-

Stereochemistry: The (1R,2S) configuration in a 1,2-disubstituted system (where substituents have priority) implies a cis-relationship (or trans depending on Cahn-Ingold-Prelog priority, but typically "rel" with these indices implies the diastereomer where protons are on the same face or substituents are spatially distinct).[1][2]

-

Note: In many pharmacological contexts, the trans-isomer (often denoted just as (1R,2S) for specific enantiomers or trans-racemate) is thermodynamically more stable.[1][2] However, the cis-isomer often exhibits distinct binding kinetics due to the spatial proximity of the pyridine nitrogen and the hydroxyl group, potentially facilitating intramolecular hydrogen bonding or specific active site fits.

-

Table 1: Physicochemical Profile

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₁₁NO | Low molecular weight fragment.[1][2] |

| Warhead | Cyclopropylcarbinyl | Strained ring susceptible to radical opening.[1][2] |

| Anchor | 3-Pyridinyl | Type II ligand for Heme Iron (Fe).[1][2] |

| LogP | ~1.2 (Predicted) | Moderate lipophilicity; membrane permeable.[1][2] |

| Primary Target | CYP2A6, CYP2E1 | Enzymes with small, hydrophobic active sites.[2] |

Mechanism of Action: The Radical Clock Pathway

The core mechanism of action is Mechanism-Based Inactivation (Suicide Inhibition) .[1][2] The molecule is processed as a substrate, but the catalytic intermediate destroys the enzyme.[9]

Phase 1: Binding and Orientation

The 3-pyridyl nitrogen possesses a lone pair that can coordinate directly to the Heme Iron (

Phase 2: Metabolic Activation (The Radical Clock)

The enzyme attempts to oxidize the substrate via Hydrogen Atom Transfer (HAT).[2]

-

H-Abstraction: Compound I abstracts a hydrogen atom from the

-carbon (the carbon bearing the hydroxyl group).[1][2] -

Radical Formation: This generates a cyclopropylcarbinyl radical .[1][2]

-

Ring Opening (The Clock): The cyclopropylcarbinyl radical is kinetically unstable.[1][2] It rearranges (opens) at a rate of

to form a homoallyl radical .[1][2]

Phase 3: Inactivation (Adduct Formation)

The newly formed homoallyl radical is highly reactive and electrophilic.[1][2] It attacks the porphyrin ring (heme alkylation) or a proximal amino acid residue (apoprotein alkylation).[1][2]

-

Result: The enzyme is covalently modified and permanently inactivated.[2]

Pathway Visualization[1][2]

Caption: The bifurcation pathway of the radical clock mechanism. Inactivation occurs if the rate of ring opening exceeds the rate of oxygen rebound.

Experimental Validation Protocols

To confirm (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol as a mechanism-based inactivator, the following "Dilution Method" protocol is the gold standard.

The and Determination Workflow[2][7]

Objective: Distinguish between reversible inhibition and irreversible inactivation.

Protocol Steps:

-

Primary Incubation: Incubate CYP microsomes (e.g., human liver microsomes or recombinant CYP2A6) with varying concentrations of the inhibitor (0, 1, 5, 10, 50

).[2] -

Dilution Step: Dilute the aliquots 10-50 fold into a secondary reaction mixture containing a standard probe substrate (e.g., Coumarin for CYP2A6).[1][2]

-

Secondary Assay: Measure the formation of the probe metabolite (e.g., 7-hydroxycoumarin).[2]

-

Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time.

Table 2: Expected Kinetic Parameters

| Parameter | Definition | Typical Range for Potent MBI |

| Maximal rate of inactivation at saturation.[1][2] | ||

| Inhibitor concentration at half-maximal inactivation. | ||

| Partition Ratio ( | Number of turnover events per inactivation event.[1][2] |

Workflow Diagram[1][2]

Caption: The "Dilution Method" workflow to isolate irreversible inactivation kinetics (

Comparative Pharmacology

It is vital to contextulaize this molecule against established inhibitors.[1][2]

-

Vs. Tranylcypromine (Parnate):

-

Tranylcypromine:[1][2] 2-phenylcyclopropylamine.[1][2] Inhibits MAO and CYP2A6.[1][2] Mechanism involves Single Electron Transfer (SET) from the nitrogen.[1][2]

-

Pyridinyl-cyclopropanemethanol:[1][2] The pyridine ring increases selectivity for CYPs over MAO.[1][2] The alcohol moiety shifts the mechanism from Nitrogen-radical to Carbon-radical (radical clock).[1][2]

-

-

Vs. Menthofuran:

References

-

Hines, R. N., et al. "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights."[1][2] National Institutes of Health (PMC).[1][2]

-

Yamazaki, H., et al. "Toxicological significance of mechanism-based inactivation of cytochrome p450 enzymes by drugs."[1][2] Drug Metabolism Reviews.

-

Stephens, E. S., et al. "Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism."[2] Journal of Pharmacology and Experimental Therapeutics.

-

Coelho, F., et al. "Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation."[1][2] Biochemistry.

-

PubChem Compound Summary. "rel-(1R,2S)-1,2-Cyclopropanedimethanol (Structural Analog)." National Center for Biotechnology Information.[1][2]

Sources

- 1. (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide | C18H28N2O | CID 25126651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rel-(1R,2S)-1,2-Cyclopropanedimethanol | C5H10O2 | CID 10964425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Cyclopropanedimethanol, (1R,2S)-rel- | CymitQuimica [cymitquimica.com]

- 5. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological significance of mechanism-based inactivation of cytochrome p450 enzymes by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

The 3-Pyridyl Group as an Electronic Modulator in Cyclopropane Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic properties of the cyclopropane ring, often described as having "π-character" embodied in its Walsh orbitals, make it a fascinating and valuable scaffold in medicinal chemistry and materials science. When substituted with electronically active moieties, the cyclopropane ring can act as a rigid transducer of electronic effects, influencing molecular properties and reactivity. This in-depth technical guide focuses on the electronic interplay between the 3-pyridyl group and the cyclopropane ring. The 3-pyridyl substituent, with its inherent electron-withdrawing nature and potential for protonation, serves as a versatile modulator of the electronic character of the cyclopropane system. This guide will delve into the theoretical underpinnings of these interactions, provide practical synthetic methodologies, detail characterization techniques, and explore the resulting impact on chemical reactivity, offering a comprehensive resource for researchers leveraging this unique chemical motif.

Foundational Electronic Principles

The Electronic Character of the Cyclopropane Ring

The cyclopropane ring, despite being a saturated carbocycle, exhibits unusual electronic properties that set it apart from other cycloalkanes. The significant angle strain, with C-C-C bond angles constrained to 60°, leads to a bonding arrangement that is not purely σ in character. The concept of "bent bonds" or Walsh orbitals provides a more accurate description.[1] In this model, the carbon-carbon bonds are formed by the overlap of sp²-hybridized orbitals, with the p-orbitals directed towards the center of the ring, creating a region of electron density on the interior and exterior of the ring. This arrangement imparts a degree of π-character to the C-C bonds, allowing the cyclopropane ring to engage in conjugation with adjacent unsaturated systems.[2]

This "π-character" is evident in the upfield chemical shifts observed in the ¹H and ¹³C NMR spectra of cyclopropanes. For instance, the protons of cyclopropane resonate at approximately 0.22 ppm, a significant shielding effect attributed to a diamagnetic ring current.[2][3]

The Electronic Influence of the 3-Pyridyl Group

The pyridine ring is an aromatic heterocycle where a nitrogen atom replaces a CH group in the benzene ring. This nitrogen atom significantly influences the electronic distribution within the ring. The lone pair of electrons on the nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system. The nitrogen atom is more electronegative than carbon, leading to an overall electron-withdrawing inductive effect (-I).

The position of the substituent on the pyridine ring is crucial in determining its electronic influence. For the 3-pyridyl group, the nitrogen atom exerts a strong inductive pull on the electron density of the attached group. The resonance effect is less pronounced compared to the 2- and 4-positions. The electronic effect of the 3-pyridyl group can be quantified using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Quantifying the Electronic Effects: Hammett Parameters

The Hammett equation, log(K/K₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these effects.

The 3-pyridyl group is considered an electron-withdrawing substituent, as indicated by its positive Hammett constant (σ). The exact value can vary depending on the specific reaction and conditions, but it generally falls in the range of +0.5 to +0.7.[4][5] This electron-withdrawing nature is primarily due to the inductive effect of the nitrogen atom.

| Substituent | σ_meta | σ_para | Reference |

| 3-Pyridyl | ~ +0.65 | - | [4][5] |

| 4-Pyridyl | - | ~ +0.20 | [4][5] |

| Phenyl | +0.06 | -0.01 | [6] |